N-(5-Amino-2-methylphenyl)-2-(pentyloxy)benzamide

CAS No.: 1020723-90-3

Cat. No.: VC2906631

Molecular Formula: C19H24N2O2

Molecular Weight: 312.4 g/mol

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 1020723-90-3 |

|---|---|

| Molecular Formula | C19H24N2O2 |

| Molecular Weight | 312.4 g/mol |

| IUPAC Name | N-(5-amino-2-methylphenyl)-2-pentoxybenzamide |

| Standard InChI | InChI=1S/C19H24N2O2/c1-3-4-7-12-23-18-9-6-5-8-16(18)19(22)21-17-13-15(20)11-10-14(17)2/h5-6,8-11,13H,3-4,7,12,20H2,1-2H3,(H,21,22) |

| Standard InChI Key | CKEQOIUMLSPLQJ-UHFFFAOYSA-N |

| SMILES | CCCCCOC1=CC=CC=C1C(=O)NC2=C(C=CC(=C2)N)C |

| Canonical SMILES | CCCCCOC1=CC=CC=C1C(=O)NC2=C(C=CC(=C2)N)C |

Introduction

Chemical Structure and Properties

Structural Features

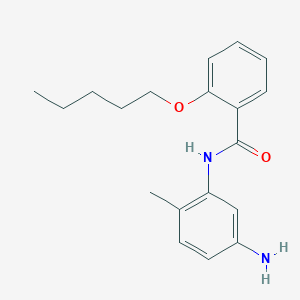

N-(5-Amino-2-methylphenyl)-2-(pentyloxy)benzamide possesses a complex structure characterized by several key functional groups that contribute to its chemical behavior and biological potential. The compound contains an amide linkage that connects two aromatic rings: a 2-methylphenyl ring with an amino group at position 5, and a 2-pentyloxyphenyl ring. These structural elements create a molecule with both hydrophilic and hydrophobic regions, potentially enabling interactions with diverse biological targets.

The amide bond serves as a crucial structural feature, providing hydrogen bonding capabilities that may facilitate interactions with proteins and receptors. The amino group adds further potential for hydrogen bonding and increases the compound's water solubility. Meanwhile, the pentyloxy chain introduces lipophilicity, which could enhance membrane permeability—an important consideration for potential therapeutic applications .

The methyl group at the ortho position of the aniline ring may influence the conformation of the molecule and affect its binding affinity to potential biological targets. This combination of structural elements creates a unique chemical entity with distinctive properties and potential biological activities.

Physical and Chemical Properties

N-(5-Amino-2-methylphenyl)-2-(pentyloxy)benzamide possesses several important physical and chemical properties that characterize its behavior and potential applications. The compound has a molecular weight of 312.4 g/mol and appears as a solid at room temperature. Its molecular formula is C19H24N2O2, reflecting its composition of carbon, hydrogen, nitrogen, and oxygen atoms .

The presence of both polar functional groups (amino and amide) and non-polar components (pentyloxy chain and aromatic rings) gives the compound amphiphilic characteristics. This balanced hydrophilic-lipophilic profile may influence its solubility in various solvents, its ability to penetrate biological membranes, and its interactions with biological targets.

The compound's SMILES notation (O=C(NC1=CC(N)=CC=C1C)C2=CC=CC=C2OCCCCC) provides a standardized representation of its chemical structure that is commonly used in computational chemistry and database searches .

| Property | Value |

|---|---|

| Molecular Formula | C19H24N2O2 |

| Molecular Weight | 312.4 g/mol |

| CAS Number | 1020723-90-3 |

| SMILES Code | O=C(NC1=CC(N)=CC=C1C)C2=CC=CC=C2OCCCCC |

| MDL Number | MFCD09997141 |

| IUPAC Name | N-(5-amino-2-methylphenyl)-2-pentoxybenzamide |

| Standard InChI | InChI=1S/C19H24N2O2/c1-3-4-7-12-23-18-9-6-5-8-16(18)19(22)21-17-13-15(20)11-10-14(17)2/h5-6,8-11,13H,3-4,7,12,20H2,1-2H3,(H,21,22) |

| Standard InChIKey | CKEQOIUMLSPLQJ-UHFFFAOYSA-N |

Chemical Identifiers

N-(5-Amino-2-methylphenyl)-2-(pentyloxy)benzamide is registered with various chemical identifiers that facilitate its cataloging and retrieval in chemical databases. Its CAS (Chemical Abstracts Service) number is 1020723-90-3, providing a unique identifier recognized across scientific disciplines .

The compound's IUPAC name, N-(5-amino-2-methylphenyl)-2-pentoxybenzamide, follows the standard nomenclature rules established by the International Union of Pure and Applied Chemistry. This systematic name precisely describes the chemical structure, enabling chemists to deduce the arrangement of atoms without needing to view a structural diagram.

Additional identifiers include the Standard InChI (CKEQOIUMLSPLQJ-UHFFFAOYSA-N) and MDL number (MFCD09997141), which are useful for database searches and structural comparisons . These identifiers collectively ensure that the compound can be unambiguously identified in scientific literature and chemical databases.

Synthesis and Characterization

Synthetic Methodologies

The synthesis of N-(5-Amino-2-methylphenyl)-2-(pentyloxy)benzamide typically involves condensation reactions between appropriate amine and acid chloride precursors. The synthetic strategy generally follows established procedures for the preparation of benzamide derivatives, with modifications to incorporate the specific functional groups present in this compound.

A common synthetic route might involve the reaction of 5-amino-2-methylaniline with 2-(pentyloxy)benzoyl chloride under basic conditions. The reaction proceeds through nucleophilic acyl substitution, where the amino group of the aniline attacks the carbonyl carbon of the acid chloride, leading to the formation of the amide bond. Basic conditions are typically employed to neutralize the hydrogen chloride generated during the reaction.

Alternative approaches might involve the use of coupling reagents such as EDC (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) or DCC (dicyclohexylcarbodiimide) to facilitate the direct condensation of 5-amino-2-methylaniline with 2-(pentyloxy)benzoic acid. These methods avoid the need to prepare the potentially unstable acid chloride intermediate.

The pentyloxy group is typically introduced prior to the amide formation step, through the alkylation of 2-hydroxybenzoic acid or its derivatives using appropriate alkylating agents such as 1-bromopentane under basic conditions. This step ensures the selective incorporation of the pentyl chain at the desired position.

Characterization Methods

Characterization of N-(5-Amino-2-methylphenyl)-2-(pentyloxy)benzamide involves multiple analytical techniques to confirm its structure and assess its purity. Nuclear magnetic resonance (NMR) spectroscopy, particularly proton (¹H) and carbon (¹³C) NMR, provides detailed information about the compound's structural features. The spectra typically reveal characteristic signals corresponding to the aromatic protons, methyl group, pentyloxy chain, and amino group.

Infrared (IR) spectroscopy offers additional structural insights by identifying key functional groups. The IR spectrum of N-(5-Amino-2-methylphenyl)-2-(pentyloxy)benzamide would be expected to show characteristic absorption bands corresponding to the N-H stretching of the amino and amide groups, C=O stretching of the amide carbonyl, and C-O stretching of the pentyloxy group.

Mass spectrometry provides information about the molecular weight and fragmentation pattern of the compound, which can be used to confirm its identity. The molecular ion peak at m/z 312 would correspond to the intact molecular ion, while fragment ions would result from cleavage at various bond positions.

High-performance liquid chromatography (HPLC) is commonly employed to assess the purity of the synthesized compound. Elemental analysis may also be performed to confirm that the percentages of carbon, hydrogen, and nitrogen in the sample match the calculated values for the proposed structure.

Research Findings and Studies

In Vitro Investigations

Preliminary research on N-(5-Amino-2-methylphenyl)-2-(pentyloxy)benzamide and structurally similar compounds suggests potential biological activities that warrant further investigation. In vitro studies of benzamide derivatives have demonstrated various effects on cellular processes, including inhibition of cell proliferation, modulation of enzyme activity, and interference with signaling pathways.

Some investigations have focused on the antioxidant properties of benzamide compounds, which may contribute to their therapeutic potential. Antioxidants can neutralize reactive oxygen species (ROS) that cause oxidative stress and damage to cellular components. The amino group in N-(5-Amino-2-methylphenyl)-2-(pentyloxy)benzamide may contribute to its potential antioxidant activity by donating electrons to neutralize free radicals.

Cell-based assays have been employed to evaluate the effects of benzamide derivatives on cell viability, proliferation, and other cellular functions. These studies typically involve treating cultured cells with various concentrations of the compound and measuring endpoints such as metabolic activity, membrane integrity, or specific biochemical markers. Such investigations provide valuable insights into the compound's potential therapeutic applications and mechanism of action.

Structure-Activity Relationships

Understanding the relationship between chemical structure and biological activity is crucial for optimizing compounds for therapeutic applications. Research on benzamide derivatives has revealed several structure-activity relationships (SARs) that might be relevant to N-(5-Amino-2-methylphenyl)-2-(pentyloxy)benzamide.

The position and nature of substituents on the aromatic rings can significantly influence the biological activity of benzamide compounds. For instance, the amino group at the 5-position of the 2-methylphenyl ring in N-(5-Amino-2-methylphenyl)-2-(pentyloxy)benzamide may enhance its binding to specific biological targets through hydrogen bonding interactions. Similarly, the methyl group at the 2-position may affect the compound's conformation and, consequently, its binding affinity.

The length and flexibility of the pentyloxy chain could also impact the compound's biological properties. Longer alkoxy chains often increase lipophilicity, which can improve membrane permeability but may also reduce water solubility. The optimal chain length typically depends on the specific biological target and the intended application.

Comparative studies with structurally related compounds could provide valuable insights into these structure-activity relationships. By systematically varying the position of substituents, the length of the alkoxy chain, or other structural features, researchers can identify the key elements responsible for specific biological activities.

Mechanistic Insights

Some benzamides exert their effects by binding to specific receptors or enzymes, modulating their activity, and thereby influencing downstream signaling pathways. For instance, certain benzamide derivatives have been found to inhibit histone deacetylases (HDACs), enzymes that remove acetyl groups from histones and regulate gene expression. HDAC inhibition can lead to increased expression of genes involved in cell cycle arrest, differentiation, and apoptosis, which may contribute to the anticancer effects observed with some benzamides.

Other benzamides may act as antioxidants, protecting cells from oxidative damage by neutralizing reactive oxygen species. This antioxidant activity could contribute to the anti-inflammatory effects observed with some compounds in this class. By reducing oxidative stress, these compounds may help to mitigate inflammation and prevent tissue damage.

Some benzamide derivatives have been found to interfere with NF-κB signaling, a pathway that plays a central role in inflammation and immune responses. Inhibition of NF-κB activation can lead to reduced production of pro-inflammatory cytokines and other mediators of inflammation. This mechanism may underlie the anti-inflammatory effects reported for some benzamide compounds.

Comparative Analysis with Related Compounds

N-(5-Amino-2-methylphenyl)-2-(pentyloxy)benzamide belongs to a broader family of benzamide derivatives, each with unique structural features that influence their chemical properties and biological activities. Comparing this compound with structurally related molecules provides valuable insights into structure-activity relationships and potential applications .

One closely related compound is N-(5-Amino-2-fluorophenyl)-2-(pentyloxy)benzamide, which differs only in the substitution of a fluorine atom for the methyl group at the 2-position of the aniline ring. This fluorine substitution can significantly affect the compound's electronic properties, potentially altering its interactions with biological targets. Fluorine is more electronegative than carbon, which can influence the electron distribution within the molecule and modify hydrogen bonding capabilities .

Another structural analog is N-(5-Amino-2-methylphenyl)-4-(pentyloxy)benzamide, where the pentyloxy group is positioned at the 4-position rather than the 2-position of the benzoyl ring. This positional isomer may exhibit different biological activities due to altered spatial arrangements of the functional groups, which can affect binding to specific targets .

| Compound | CAS Number | Structural Difference | Potential Impact on Activity |

|---|---|---|---|

| N-(5-Amino-2-methylphenyl)-2-(pentyloxy)benzamide | 1020723-90-3 | Reference compound | Baseline for comparison |

| N-(5-Amino-2-fluorophenyl)-2-(pentyloxy)benzamide | 1020057-31-1 | Fluorine instead of methyl at 2-position | Altered electronic properties, potential changes in binding affinity |

| N-(5-Amino-2-methylphenyl)-4-(pentyloxy)benzamide | 1020723-65-2 | Pentyloxy at 4-position instead of 2-position | Different spatial arrangement, could affect target specificity |

These structural variations create a family of compounds with potentially diverse biological profiles. Systematic comparison of their activities could reveal the optimal substitution patterns for specific applications, guiding the development of more effective therapeutic agents .

The positional isomerism observed in N-(5-Amino-2-methylphenyl)-4-(pentyloxy)benzamide versus the 2-pentyloxy analog highlights the importance of substituent position in determining biological activity. The 2-pentyloxy group might induce different conformational constraints compared to the 4-pentyloxy group, potentially affecting the compound's ability to interact with specific biological targets .

Future Research Directions

Research on N-(5-Amino-2-methylphenyl)-2-(pentyloxy)benzamide and related benzamide derivatives continues to evolve, with several promising directions for future investigations. These research avenues aim to further elucidate the compound's properties, optimize its activity, and explore potential therapeutic applications.

One important area for future research involves comprehensive evaluation of the compound's pharmacokinetic properties, including absorption, distribution, metabolism, and excretion (ADME). Understanding these parameters is crucial for assessing the compound's potential as a drug candidate. Studies could employ in vitro systems such as liver microsomes or hepatocytes to investigate metabolic stability, or animal models to determine bioavailability and tissue distribution.

Toxicological studies represent another critical direction for future research. Assessing the compound's safety profile through in vitro cytotoxicity assays and in vivo toxicity studies would provide valuable information about potential adverse effects. These investigations would help to determine whether N-(5-Amino-2-methylphenyl)-2-(pentyloxy)benzamide possesses a favorable safety profile for potential therapeutic applications.

Structure-activity relationship studies could focus on systematically modifying the compound's structure to optimize its biological activities. This might involve varying the length of the alkoxy chain, changing the position or nature of substituents on the aromatic rings, or introducing additional functional groups. Such studies could lead to the development of more potent and selective analogs with enhanced therapeutic potential.

Mechanistic investigations aimed at identifying the molecular targets and pathways affected by N-(5-Amino-2-methylphenyl)-2-(pentyloxy)benzamide would provide deeper insights into its mode of action. These studies might employ techniques such as affinity chromatography, proteomic approaches, or gene expression analysis to identify proteins that interact with the compound and pathways that are modulated by its activity.

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume